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molecular formula C12H18O3 B8314009 4-Isopropyl-2-(methoxymethoxy)benzyl Alcohol

4-Isopropyl-2-(methoxymethoxy)benzyl Alcohol

Cat. No. B8314009
M. Wt: 210.27 g/mol
InChI Key: GOZCRWAOXARLLO-UHFFFAOYSA-N
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Patent
US07511066B2

Procedure details

To a solution of 4-isopropyl-2-(methoxymethoxy)benzoic acid, which may be prepared as described in Exmple 6-B, (2.40 g, 11.0 mmol) and 4-methylmorpholine (1.18 mL, 11.0 mmol) in 50 mL dry tetrahydrofuran at −10° C. was added dropwise ethyl chloroformate (1.02 mL, 11.0 mmol). After stirring at −10° C. for 20 min, sodium borohydride (1.21 g, 33.0 mmol) was added all at once. Methanol (150 mL) was cautiously added dropwise. Once the vigorous evolution of carbon dioxide had significantly decreased, the remaining methanol was added. Stirring was continued for 30 min, and the reaction was quenched with 10% acetic acid in water. The volatile solvents were removed, and the remaining material was diluted with ether. The ether was extracted with saturated NaHCO3 (2×), water (2×), brine (1×), and dried over MgSO4. The crude material was purified by chromatography over silica, using an eluent gradient of 10-30% ethyl acetate in hexanes, to afford the alcohol (1.16 g, 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-B
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.02 mL
Type
reactant
Reaction Step Three
Quantity
1.21 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
50%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[C:6]([O:13][CH2:14][O:15][CH3:16])[CH:5]=1)([CH3:3])[CH3:2].CN1CCOCC1.ClC(OCC)=O.[BH4-].[Na+].C(=O)=O>O1CCCC1.CO>[CH:1]([C:4]1[CH:12]=[CH:11][C:7]([CH2:8][OH:9])=[C:6]([O:13][CH2:14][O:15][CH3:16])[CH:5]=1)([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC(=C(C(=O)O)C=C1)OCOC
Step Two
Name
6-B
Quantity
2.4 g
Type
reactant
Smiles
Name
Quantity
1.18 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.02 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
1.21 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring at −10° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 10% acetic acid in water
CUSTOM
Type
CUSTOM
Details
The volatile solvents were removed
ADDITION
Type
ADDITION
Details
the remaining material was diluted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether was extracted with saturated NaHCO3 (2×), water (2×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography over silica

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)C1=CC(=C(CO)C=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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